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4-Ethylbenzaldehyde is a by-product of disinfection. Kinetic constants (KI) of 4-ethylbenzaldehyde for inhibition of the diphenolase activity of mushroom tyrosinase has been investigated. 4-Ethylbenzaldehyde, also known as benzaldehyde, 4-ethyl or ebal, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 4-Ethylbenzaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-ethylbenzaldehyde is primarily located in the membrane (predicted from logP). 4-Ethylbenzaldehyde is a sweet, almond, and bitter tasting compound that can be found in alcoholic beverages, nuts, and tea. This makes 4-ethylbenzaldehyde a potential biomarker for the consumption of these food products.
2-Pentylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Pentylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Pentylthiophene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-pentylthiophene is primarily located in the membrane (predicted from logP). 2-Pentylthiophene exists in all eukaryotes, ranging from yeast to humans. 2-Pentylthiophene is a sweet, cranberry, and fatty tasting compound that can be found in herbs and spices and mushrooms. This makes 2-pentylthiophene a potential biomarker for the consumption of these food products. 2-Pentylthiophene is a member of thiophenes.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Ethyl maltol is a complex heterocyclic organic compound widely used as a flavor enhancer in wine. It helps to prevent haze and to stabilize the taste of wine. Ethyl maltol can inhibit the growth of fungi and also acts as a smoothing/stabilizing agent in wines. Ethyl maltol is a synthetic homologue of maltol, often found as flavor enhancers and it contributes to the fragrance of commercials products such as cereals, breads, malt beverages, coffee, soybeans and chocolate milk. Ethyl maltol, also known as E637 or fema 3487, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Ethyl maltol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, ethyl maltol is primarily located in the cytoplasm. Ethyl maltol has a sweet, bitter, and candy taste.